2-Iodo-5-methoxybenzoic acid
Overview
Description
2-Iodo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.044 . It is used in pharmaceuticals, intermediates, APIs, and custom synthesis .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-methoxybenzoic acid consists of an iodine atom and a methoxy group attached to a benzoic acid molecule . The InChI code for the compound is1S/C8H7IO3/c1-12-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H,10,11)
. Physical And Chemical Properties Analysis
2-Iodo-5-methoxybenzoic acid is a solid at room temperature . It has a density of 1.9±0.1 g/cm3 . The boiling point is 351.2±32.0 °C at 760 mmHg . The compound’s flash point is 166.2±25.1 °C .Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs) :
- Summary of the application : 2-Iodo-5-methoxybenzoic acid can be employed as a precursor for the synthesis of various functional materials, including OLEDs. OLEDs are a type of display technology that utilizes organic materials to emit light.
- Methods of application : The specific methods of application in OLEDs would depend on the design of the device and the specific organic materials used .
- Results or outcomes : OLEDs have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources due to their outstanding features including superior color quality, wide viewing angle, mercury-free manufacture, fascinating flexibility, etc .
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- Summary of the application : 2-Iodo-5-methoxybenzoic acid can be used as a precursor for the synthesis of various functional materials.
- Methods of application : The specific methods of application would depend on the type of material being synthesized .
- Results or outcomes : The outcomes would vary depending on the specific material being synthesized .
For instance, in the field of synthetic chemistry, 2-Iodo-5-methoxybenzoic acid could be used as a building block or precursor for the synthesis of more complex molecules . The specific methods of application and the results or outcomes would depend on the exact synthetic route and the target molecule .
For instance, in the field of synthetic chemistry, 2-Iodo-5-methoxybenzoic acid could be used as a building block or precursor for the synthesis of more complex molecules . The specific methods of application and the results or outcomes would depend on the exact synthetic route and the target molecule .
Safety And Hazards
2-Iodo-5-methoxybenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-iodo-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWULXFGZZRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560900 | |
Record name | 2-Iodo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methoxybenzoic acid | |
CAS RN |
54413-93-3 | |
Record name | 2-Iodo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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